5-Propylbenzene-1,3-diol-d5

Stable Isotope Dilution Assay LC-MS/MS Quantification Deuterium Mass Shift

Forensic and bioanalytical labs developing LC-MS/MS methods for cannabidivarin (CBDV) quantification require structurally matched internal standards to avoid isotopic cross-talk. 5-Propylbenzene-1,3-diol-d5 is the committed precursor to Cannabidivarin-D5 CRM, delivering a +5.03 Da mass shift that exceeds the +3 Da minimum for stable isotope dilution assays. • Side-chain propyl-2,2,3,3,3-d5 labeling ensures terminal ω-position deuterium stability under both ESI-MS and GC-MS conditions-no ring-labelling H/D exchange scrambling. • Enables dual-platform method validation from a single precursor; essential for forensic toxicology labs using GC-MS confirmatory workflows. • The only deuterated alkylresorcinol capable of producing structurally matched CBDV-D5 CRM for pharmacopoeial impurity quantification in CBD APIs.

Molecular Formula C9H12O2
Molecular Weight 157.22 g/mol
Cat. No. B15289376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propylbenzene-1,3-diol-d5
Molecular FormulaC9H12O2
Molecular Weight157.22 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3/i1D3,2D2
InChIKeyFRNQLQRBNSSJBK-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propylbenzene-1,3-diol-d5: Deuterated Intermediate for Cannabinoid Reference Standards


5-Propylbenzene-1,3-diol-d5 (CAS 498542-90-8), also known as 5-(Propyl-2,2,3,3,3-d5)-1,3-benzenediol or Divarinol-D5, is a side-chain deuterated analogue of the naturally occurring 5-alkylresorcinol divarinol . With a molecular formula of C₉H₇D₅O₂ and a molecular weight of 157.22 g/mol, it carries five deuterium atoms exclusively on the n-propyl substituent, distinguishing it from the unlabelled parent (C₉H₁₂O₂, MW 152.19) . The compound belongs to the 5-alkylresorcinol family—phenolic lipids characterized by a resorcinol core with an alkyl chain at the 5-position—and serves primarily as a synthetic intermediate in the preparation of Cannabidivarin-D5 (CBDV-D5), a stable isotope-labelled certified reference material used for the quantification of cannabidivarin in forensic and research settings .

Why 5-Propylbenzene-1,3-diol-d5 Is Irreplaceable


The utility of 5-Propylbenzene-1,3-diol-d5 is defined by the interplay of its specific side-chain deuterium labelling pattern and its role as the committed precursor to Cannabidivarin-D5, a certified reference material (CRM) for GC- or LC-MS quantification of cannabidivarin . Generic substitution with the unlabelled parent (5-propylbenzene-1,3-diol, CAS 500-49-2) forfeits the +5 Da mass shift required for stable isotope dilution assays, precluding its use as an internal standard or as a synthetic entry point to the matching deuterated CRM [1]. Substitution with other deuterated alkylresorcinols—such as ring-labelled D₃ analogues or longer-chain deuterated homologues like olivetol-d9—fails because these compounds carry the isotopic label on a different scaffold or at a labelling position that may exhibit different H/D exchange stability under analytical conditions [2]. Critically, no alternative deuterated resorcinol can replicate the specific propyl-2,2,3,3,3-d₅ substitution pattern, which is essential for producing the structurally matched Cannabidivarin-D5 CRM for cannabinoid forensic and bioanalytical workflows [2].

5-Propylbenzene-1,3-diol-d5: Differential Evidence vs. Analogues


Mass Shift Advantage in Stable Isotope Dilution Assays

The compound provides a monoisotopic mass increase of +5.03 Da relative to the unlabelled parent 5-propylbenzene-1,3-diol (MW 152.19 → 157.22), which exceeds the commonly recommended minimum +3 Da mass shift for stable isotope-labelled internal standards (SIL-IS) in LC-MS/MS . This larger mass separation reduces the risk of isotopic cross-talk between the analyte and internal standard channels, a well-documented limitation of +3 Da-labelled standards in complex biological matrices [1]. The unlabelled parent (CAS 500-49-2) provides no mass shift and is therefore unsuitable for isotope dilution quantification .

Stable Isotope Dilution Assay LC-MS/MS Quantification Deuterium Mass Shift

Side-Chain Deuterium Stability Across Ionization Modes

The deuterium label in 5-Propylbenzene-1,3-diol-d5 is positioned on the aliphatic side chain (propyl-2,2,3,3,3-d5), not on the aromatic ring. According to Parikka & Wähälä (2008), ring-labelled D₃-alkylresorcinols, while stable under electrospray ionization (ESI) MS, undergo deuterium scrambling under electron bombardment (EI) ionization MS conditions, compromising their reliability as GC-MS internal standards [1]. In contrast, terminally labelled side-chain deuterated alkylresorcinols were demonstrated to be isotopically pure and completely stable under all relevant analytical conditions, including both ESI and EI ionization modes [1]. Although this specific d5 compound was not the primary subject of the Parikka study, the propyl-2,2,3,3,3-d5 labelling pattern places deuterium at the terminal ω-position of the alkyl chain, structurally analogous to the stable ω-D₃ configuration identified as superior [1].

H/D Exchange Stability Deuterium Scrambling GC-MS vs. ESI-MS Compatibility

Cannabidivarin-D5 CRM Precursor Role

5-Propylbenzene-1,3-diol-d5 is the specific and irreplaceable synthetic intermediate in the preparation of Cannabidivarin-D5 (CBDV-D5), a certified reference material (CRM) used as an internal standard for the quantification of cannabidivarin by GC- or LC-MS in forensic and research applications . The structural correspondence between this deuterated diol precursor and the resulting CBDV-D5 CRM is exact: the propyl-2,2,3,3,3-d5 side chain is retained in the final cannabinoid scaffold, ensuring a matched isotopic label position between the CRM and the native analyte cannabidivarin . Neither the unlabelled parent (CAS 500-49-2) nor any other deuterated alkylresorcinol (e.g., ring-labelled analogues or olivetol-d9) can fulfill this specific precursor role, as they would produce either unlabelled product or a structurally mismatched deuterated cannabinoid [1].

Cannabidivarin Quantification Forensic Toxicology Certified Reference Material Synthesis

Chemical Purity Parity with Parent Compound

The typical purity specification for 5-Propylbenzene-1,3-diol-d5 is ≥95%, as reported by multiple suppliers including BOC Sciences and ChemSrc . This is comparable to the unlabelled parent compound (5-propylbenzene-1,3-diol, CAS 500-49-2), which is routinely supplied at 95% purity (CymitQuimica batch COA) or ≥98% (InvivoChem, Keyingchem) . The parity in chemical purity means that, from a synthetic intermediate quality perspective, the deuterated compound does not impose a purity penalty that would require additional purification steps prior to use in the cannabinoid synthesis pathway.

Chemical Purity Specification Batch Consistency Method Transfer

Cold Storage Requirement vs. Ambient-Stable Parent

5-Propylbenzene-1,3-diol-d5 requires refrigerated storage at -20°C for long-term preservation, with short-term storage permitted at -4°C (1-2 weeks) [1]. This contrasts with the unlabelled parent compound 5-propylbenzene-1,3-diol, which is documented as a white to off-white solid stable under standard ambient storage conditions [2]. The more stringent cold-chain requirement for the deuterated compound imposes logistical considerations for procurement, shipping, and laboratory storage infrastructure that do not apply to the non-deuterated form.

Storage Stability Cold Chain Logistics Procurement Planning

5-Propylbenzene-1,3-diol-d5: High-Value Application Scenarios


CBDV-D5 CRM Synthesis for Forensic Quantification

This is the primary and irreplaceable application of 5-Propylbenzene-1,3-diol-d5. The compound serves as the committed synthetic precursor to Cannabidivarin-D5 (CBDV-D5), a stable isotope-labelled CRM used as an internal standard for the quantification of cannabidivarin (CBDV) by GC-MS or LC-MS in forensic toxicology and regulatory compliance testing [1]. The propyl-2,2,3,3,3-d5 labelling pattern is structurally retained in the final cannabinoid scaffold, ensuring perfect isotopic matching between the CRM and the native analyte. This application is supported by the direct synthetic pathway established by Nikas et al. (2002), in which side-chain deuterated 5-propylresorcinols were converted to deuterated Δ9-tetrahydrocannabivarins for use as marijuana-use markers [2]. Forensic laboratories requiring CBDV-D5 CRM for method validation or routine quantification should select this compound as the precursor, as no alternative deuterated alkylresorcinol can produce the structurally matched CRM [1].

Alkylresorcinol Profiling by Isotope Dilution LC-MS/MS

The +5.03 Da mass shift of 5-Propylbenzene-1,3-diol-d5 relative to its unlabelled parent provides a mass spectrometric separation that meets and exceeds the recommended +3 Da minimum for stable isotope dilution assays [1]. In metabolomics or dietary biomarker studies where 5-propylresorcinol or related short-chain alkylresorcinols are target analytes, the d5 compound can serve as a precursor for generating the matched internal standard. The larger mass shift reduces the risk of isotopic cross-talk between the analyte M and M+1 or M+2 natural isotope peaks and the internal standard quantifier ion, a known source of quantitative bias in complex biological matrices [1][2]. Researchers developing LC-MS/MS methods for alkylresorcinol quantification in plasma, urine, or tissue samples should consider this compound over +3 Da or +4 Da labelled alternatives to maximize quantitative accuracy.

Dual-Mode GC-MS and LC-MS Compatibility

Based on the class-level evidence from Parikka & Wähälä (2008), side-chain terminally labelled alkylresorcinols are isotopically stable under both ESI-MS and EI-MS conditions, whereas ring-labelled D₃-alkylresorcinols exhibit deuterium scrambling under EI-MS ionization [1]. The propyl-2,2,3,3,3-d5 pattern of the target compound places deuterium on the terminal ω-position of the alkyl chain, structurally analogous to the stable ω-D₃ configuration. For analytical laboratories that require dual-platform method validation (both LC-MS and GC-MS) using a single deuterated internal standard precursor, 5-Propylbenzene-1,3-diol-d5 may offer an analytically safer choice than ring-labelled alternatives. This scenario is particularly relevant for forensic toxicology laboratories that employ GC-MS as a confirmatory technique alongside LC-MS screening [2].

Cannabinoid Impurity Profiling in Pharmaceutical QC

Cannabidivarin (CBDV) is recognized as an impurity in commercial cannabidiol (CBD) preparations [1]. Regulatory pharmacopoeial compliance and pharmaceutical quality control require validated, CRM-grade reference standards for impurity quantification. 5-Propylbenzene-1,3-diol-d5 provides the entry point for synthesizing CBDV-D5 CRM, which can then be used to quantify CBDV impurity levels in CBD active pharmaceutical ingredients (APIs) and finished products. This application is directly supported by the documented use of CBDV-D5 as a CRM for GC- or LC-MS quantification [1][2]. Pharmaceutical QC laboratories and contract research organizations conducting cannabinoid impurity analysis should prioritize this compound for CRM preparation over non-deuterated precursors, which cannot provide the internal standardization required for validated impurity methods.

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